molecular formula C17H17BrN2O3S B5042366 ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 5883-68-1

ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B5042366
CAS No.: 5883-68-1
M. Wt: 409.3 g/mol
InChI Key: WLHSHOJSALOHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key features include:

  • Molecular Formula: C₁₈H₁₉BrN₂O₄S (molecular weight: 439.33 g/mol) .
  • Structural Motifs: A pyrimidine-thiazine fused core, a 4-bromophenyl substituent at position 6, and an ethyl ester group at position 5.
  • Synthetic Relevance: Prepared via condensation and cyclization reactions involving brominated aromatic aldehydes and thiourea derivatives, analogous to methods reported for related pyrimido-thiazines .

Properties

IUPAC Name

ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHSHOJSALOHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386869
Record name AC1MFOGP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5883-68-1
Record name AC1MFOGP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS No. 301358-79-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H17BrN2O3S
  • Molecular Weight : 409.3 g/mol
  • Structure : The compound features a pyrimido-thiazine core with a bromophenyl substituent and an ethyl ester functional group.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds similar to ethyl 6-(4-bromophenyl)-8-methyl-4-oxo exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Xanthomonas oryzae pv. oryzae20

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression .

The mechanism by which ethyl 6-(4-bromophenyl)-8-methyl-4-oxo exerts its biological effects is linked to its ability to interact with specific biological targets:

  • HDAC Inhibition : Similar compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer progression .
  • Antioxidant Activity : The thiazine moiety contributes to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial properties of various thiazine derivatives against rice bacterial blight pathogens. The tested compounds showed superior efficacy compared to traditional antibiotics .
  • Cytotoxicity Evaluation : In a cytotoxicity assay involving several cancer cell lines (e.g., HeLa, MCF-7), ethyl 6-(4-bromophenyl)-8-methyl demonstrated IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-pyrimido-thiazines exhibit antimicrobial activity. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the bromophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

Several studies have reported that thiazine derivatives possess anticancer properties. Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-pyrimido-thiazine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and infectious diseases. For instance, thiazine derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

Drug Development

Given its diverse biological activities, ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-pyrimido-thiazine could serve as a lead compound in drug discovery programs focusing on antimicrobial and anticancer therapies. Researchers are investigating structural modifications to enhance efficacy and reduce toxicity.

Potential in Combination Therapies

The compound's unique mechanism of action suggests it could be effective in combination therapies with existing drugs to overcome resistance in pathogens or cancer cells. Studies are ongoing to evaluate synergistic effects when combined with traditional chemotherapeutics or antibiotics.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that thiazine derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The study highlighted the importance of the bromophenyl substituent in enhancing antimicrobial properties.
  • Anticancer Screening : Research conducted at a leading pharmaceutical institute revealed that ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-pyrimido-thiazine showed promising results against breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity . Further investigations into its mechanism suggested involvement in apoptosis pathways.
  • Enzyme Inhibition Studies : A recent publication indicated that compounds derived from pyrimido-thiazine structures could inhibit DHFR effectively, providing a basis for further exploration of their use as antitumor agents . The study emphasized the need for detailed kinetic analyses to understand binding interactions better.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Bromophenyl C₁₈H₁₉BrN₂O₄S 439.33 Bromine enhances lipophilicity; potential halogen bonding .
Methyl 6-(4-Chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Chlorophenyl C₁₆H₁₅ClN₂O₃S 350.82 Chlorine reduces steric bulk compared to bromine; higher solubility in polar solvents.
Benzyl 6-(2-Bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-Bromophenyl C₂₂H₁₉BrN₂O₃S 471.37 Ortho-bromine induces steric hindrance; benzyl ester increases hydrophobicity.
Ethyl 6-(5-Bromo-2-Methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 5-Bromo-2-methoxyphenyl C₁₉H₂₁BrN₂O₅S 485.35 Methoxy group improves metabolic stability; bromine retains halogen bonding.

Ester Group Modifications

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Impact on Reactivity
Target Compound Ethyl C₁₈H₁₉BrN₂O₄S 439.33 Ethyl ester balances lipophilicity and hydrolysis stability.
Methyl 6-(4-Chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Methyl C₁₆H₁₅ClN₂O₃S 350.82 Methyl ester increases polarity but may reduce membrane permeability.
2-Methoxyethyl 6-(5-Bromo-2-Methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-Methoxyethyl C₂₀H₂₃BrN₂O₆S 515.38 Methoxyethyl enhances water solubility; steric effects may slow enzymatic hydrolysis.

Core Structure Modifications

Compound Name Core Structure Key Functional Groups Pharmacological Notes
Target Compound Pyrimido[2,1-b][1,3]thiazine 4-Oxo, 3,4-dihydro Structural mimic of dihydropyrimidinones (e.g., nifedipine analogs) with calcium channel modulation potential .
2-(4-Chlorophenyl)-8-(Methylthio)-6-Oxo-4-Phenyl-4,6,9,9a-Tetrahydropyrimido[2,1-b][1,3]oxazine-7-Carbonitrile Pyrimido[2,1-b][1,3]oxazine Methylthio, cyano Methylthio acts as a leaving group; cyano enhances electrophilicity for nucleophilic substitutions .
Ethyl 6-Amino-8-(4-Chlorophenyl)-9-Nitro-2,3,4,8-Tetrahydropyrido[2,1-b][1,3]thiazine-7-Carboxylate Pyrido[2,1-b][1,3]thiazine Amino, nitro Nitro group confers redox activity; amino group enables conjugation for prodrug strategies .

Pharmacological Potential

  • Antimalarial Activity : Pyrimido-thiazines with brominated aryl groups (e.g., 4-bromophenyl) show selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target . The target compound’s bromine substituent may enhance binding to hydrophobic PfDHODH pockets .

Q & A

Q. What are the recommended synthetic routes for ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?

A multi-step synthesis is typically employed:

  • Step 1 : Condensation of 4-bromophenylacetamide with ethyl acetoacetate to form the thiazine precursor.
  • Step 2 : Cyclization using POCl₃ or polyphosphoric acid to construct the pyrimido-thiazine core.
  • Step 3 : Esterification or functional group interconversion to introduce the carboxylate moiety. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Similar protocols are detailed for analogous pyrimido-thiazine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of methods ensures structural validation:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl integration, methyl group multiplicity).
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching for ester and ketone groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • Elemental Analysis : To assess purity (>95% by combustion analysis). Cross-referencing with computational data (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. What physicochemical properties should be prioritized during pre-formulation studies?

Key parameters include:

Property Method Typical Values (Analogous Compounds)
SolubilityShake-flask method (DMSO/H₂O)~2 mg/mL in DMSO
LogPHPLC-derived retention time~3.5 (indicative of moderate lipophilicity)
Melting PointDifferential Scanning Calorimetry180–190°C (decomposition observed)
Stability under ambient light and humidity should also be assessed via accelerated degradation studies .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved to inform structure-based drug design?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization : Use slow evaporation (DMF/ethanol mixtures) to obtain suitable crystals.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : SHELX software suite for structure solution; R-factor < 0.06 indicates high precision. For example, SC-XRD of analogous thiazolo-pyrimidines revealed planar heterocyclic cores and intermolecular hydrogen bonding critical for packing stability .

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity screening?

  • Analog Synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl) to assess halogen effects.
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to bacterial enoyl-ACP reductase. Discrepancies in activity across studies may arise from assay conditions (e.g., nutrient media pH) or impurity profiles .

Q. How can contradictions in reported bioactivity data be methodologically resolved?

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests to identify outliers).
  • Advanced Characterization : Use LC-MS to confirm compound identity and purity in conflicting studies. Linking results to mechanistic hypotheses (e.g., ROS generation vs. enzyme inhibition) clarifies inconsistencies .

Q. What experimental approaches elucidate the mechanism of action in anticancer studies?

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.
  • Western Blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratios.
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling). For pyrimido-thiazines, mitochondrial membrane depolarization (JC-1 staining) has been implicated in pro-apoptotic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.